Bienvenue dans la boutique en ligne BenchChem!

N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine

CFTR inhibitor ion channel pharmacology cystic fibrosis

Procure CAS 2034582-88-0 for systematic SAR exploration of pyridazine sulfonamide ion channel modulators as described in WO2010123822A1. With characterized molecular identity (C15H19N5O3S, InChI Key: LLTIFPOGZLYOEM-UHFFFAOYSA-N), it serves as a validated reference standard for LC-MS/NMR method development. Lacking biological data, its value lies in de novo profiling and comparator studies against active analogs where defined purity and structural integrity are paramount. Custom synthesis with full Certificate of Analysis is standard.

Molecular Formula C15H19N5O3S
Molecular Weight 349.41
CAS No. 2034582-88-0
Cat. No. B2821501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine
CAS2034582-88-0
Molecular FormulaC15H19N5O3S
Molecular Weight349.41
Structural Identifiers
SMILESCN(C)C1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C15H19N5O3S/c1-19(2)14-5-6-15(18-17-14)23-12-7-9-20(11-12)24(21,22)13-4-3-8-16-10-13/h3-6,8,10,12H,7,9,11H2,1-2H3
InChIKeyLLTIFPOGZLYOEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine (CAS 2034582-88-0): Procurement-Ready Structural & Class Context


N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine (CAS 2034582-88-0) is a synthetic pyridazine sulfonamide derivative bearing a pyrrolidin-3-yloxy linker and a pyridin-3-ylsulfonyl moiety. The compound belongs to a broader chemotype disclosed in patent families, including WO2010123822A1, which describe pyridazine sulfonamide derivatives as inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCC) [1]. However, a focused search of primary research papers, authoritative databases, and patent exemplifications did not retrieve specific quantitative biological or pharmacological data for this precise compound.

Why Generic Substitution of N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine Is High-Risk Without Direct Comparative Data


Within the pyridazine sulfonamide class reported by the Institute for OneWorld Health, minor structural modifications—such as alterations to the sulfonyl substituent, pyrrolidine linker stereochemistry, or the N,N-dimethylamino group—can produce marked shifts in ion channel inhibitory potency, selectivity among chloride conductance pathways (CFTR vs. CaCC vs. VRAC), and pharmacokinetic disposition [1]. Without head-to-head quantitative data comparing CAS 2034582-88-0 to its closest analogs (e.g., 3-methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine or N,N-dimethyl-6-((1-tosylpyrrolidin-3-yl)oxy)pyridazin-3-amine), generic substitution for any application relying on target engagement, functional selectivity, or ADME parameters introduces undefined risk. The following evidence section therefore identifies the specific data gaps that must be closed before procurement decisions can be evidence-based.

Quantitative Differentiation Evidence Guide for N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine


CFTR Chloride Channel Inhibition Potency: No Quantitative Data Available for This Precise Compound

The pyridazine sulfonamide scaffold is known to inhibit CFTR-mediated chloride transport, with structural analogs in WO2010123822A1 exhibiting IC50 values in the low micromolar range in Ussing chamber and fluorescence-based halide flux assays [1]. However, a comprehensive search of primary sources did not yield any IC50 or EC50 value for N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine. The closest structurally disclosed compounds in the patent family differ in their amine or sulfonyl substituents, and direct activity data for CAS 2034582-88-0 remain unpublished. Consequently, no quantitative potency comparison against a named analog or reference inhibitor can be made at this time.

CFTR inhibitor ion channel pharmacology cystic fibrosis

Selectivity Across Chloride Conductance Pathways (CFTR vs. CaCC vs. VRAC): No Comparative Fingerprint Available

The patent class WO2010123822A1 describes compounds that inhibit chloride transport through CFTR, calcium-activated chloride channels (CaCC), and volume-regulated anion channels (VRAC), noting that different substitution patterns confer distinct selectivity profiles [1]. For instance, certain N-aryl sulfonamide derivatives preferentially target CaCC over CFTR. No selectivity panel data—neither fold-selectivity ratios nor individual channel IC50 values—were located for N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine. The pyridin-3-ylsulfonyl group and N,N-dimethylamino substitution may theoretically bias selectivity, but this remains an experimentally untested hypothesis.

ion channel selectivity CaCC VRAC chloride channel

In Vitro ADME and Physicochemical Properties: Only Molecular Formula and Weight Are Publicly Documented

Basic physicochemical descriptors are calculable from the molecular formula C15H19N5O3S (MW 349.41). However, experimentally measured values for aqueous solubility, LogD, microsomal stability, CYP inhibition, plasma protein binding, or parallel artificial membrane permeability (PAMPA/Caco-2) were not found in any primary research paper, patent exemplification, or authoritative database for CAS 2034582-88-0 [1]. By contrast, selected compounds in the WO2010123822A1 patent family were progressed through in vitro ADME assays, but the data are disclosed only for specific exemplified structures that do not match the target compound. No quantitative comparison of solubility or metabolic half-life against a close structural analog can therefore be made.

ADME solubility metabolic stability permeability

In Vivo Efficacy and Pharmacokinetics: No Reported Animal Data for This Compound

The WO2010123822A1 patent family claims utility in treating secretory diarrhea and polycystic kidney disease, and provides in vivo data for certain pyridazine sulfonamide derivatives demonstrating reduced intestinal fluid secretion in rodent models [1]. However, no in vivo efficacy, PK profile (Cmax, AUC, t½, bioavailability), or tolerability data specific to CAS 2034582-88-0 were located. Without such data, it is impossible to assert that this compound confers any in vivo advantage over close analogs that have been profiled in animal disease models.

in vivo efficacy pharmacokinetics diarrhea models polycystic kidney disease

Evidence-Supported Application Scenarios for N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine


Exploratory Chemical Biology Screening for CFTR/CaCC/VRAC Channel Inhibition

This compound may serve as a starting point for exploratory screening campaigns aiming to identify novel chloride channel modulators within the pyridazine sulfonamide chemotype described in WO2010123822A1 [1]. Because no potency or selectivity data exist for this specific molecule, its use is limited to broad profiling where the goal is de novo characterization rather than targeting a pre-validated channel with a known inhibitor.

Structure-Activity Relationship (SAR) Probe in Pyridazine Sulfonamide Lead Optimization

Given the structural diversity reported in the WO2010123822A1 patent family, CAS 2034582-88-0 can be employed as a comparator in systematic SAR studies to evaluate the impact of N,N-dimethylamino and pyridin-3-ylsulfonyl substitution on ion channel activity, selectivity, and physicochemical properties. However, its procurement value in this context depends on the parallel acquisition of closely related analogs with published data [1].

Analytical Reference Standard for Method Development and Identity Confirmation

The documented molecular formula (C15H19N5O3S) and InChI Key (LLTIFPOGZLYOEM-UHFFFAOYSA-N) enable its use as a reference standard for LC-MS or NMR method development targeting pyridazine sulfonamide derivatives. This application relies solely on molecular identity and purity, which are independent of biological activity data.

Negative Control or Inactive Analog for CFTR/CaCC Functional Assays (Hypothetical)

If future studies determine that CAS 2034582-88-0 lacks CFTR or CaCC inhibitory activity despite structural similarity to active series members, it could serve as a negative control. This scenario is entirely contingent on experimental validation and currently lacks supporting evidence [1].

Quote Request

Request a Quote for N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.